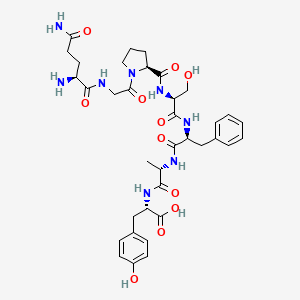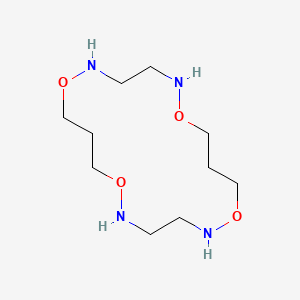
1,6,10,15-Tetraoxa-2,5,11,14-tetraazacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,10,15-Tetraoxa-2,5,11,14-tetraazacyclooctadecane is a macrocyclic compound that features a ring structure composed of alternating oxygen and nitrogen atoms
Preparation Methods
The synthesis of 1,6,10,15-Tetraoxa-2,5,11,14-tetraazacyclooctadecane typically involves the cyclization of linear precursors containing both oxygen and nitrogen atoms. The reaction conditions often require the presence of a suitable catalyst and specific temperature and pressure settings to facilitate the formation of the macrocyclic ring. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
1,6,10,15-Tetraoxa-2,5,11,14-tetraazacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where specific atoms or groups within the ring are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
1,6,10,15-Tetraoxa-2,5,11,14-tetraazacyclooctadecane has a wide range of scientific research applications, including:
Biology: It is investigated for its potential biological activity, including its interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1,6,10,15-Tetraoxa-2,5,11,14-tetraazacyclooctadecane involves its ability to form stable complexes with metal ions and interact with various molecular targets. The compound’s ring structure allows it to coordinate with metal ions, influencing their reactivity and stability. Additionally, its interactions with biomolecules can modulate biological pathways and processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
1,6,10,15-Tetraoxa-2,5,11,14-tetraazacyclooctadecane can be compared with other similar macrocyclic compounds, such as:
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: This compound has a similar ring structure but with fewer nitrogen atoms, leading to different chemical properties and applications.
Dichloro{[1,6,10,15]tetraazacyclooctadecane[2,5,11,14]tetraoneiron (III) chloride: This compound features a similar macrocyclic ring but with additional functional groups and metal coordination, resulting in unique magnetic and chemical properties
Properties
CAS No. |
236104-63-5 |
|---|---|
Molecular Formula |
C10H24N4O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1,6,10,15-tetraoxa-2,5,11,14-tetrazacyclooctadecane |
InChI |
InChI=1S/C10H24N4O4/c1-7-15-11-3-5-13-17-9-2-10-18-14-6-4-12-16-8-1/h11-14H,1-10H2 |
InChI Key |
KEVDOUBONRQKMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CONCCNOCCCONCCNOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)
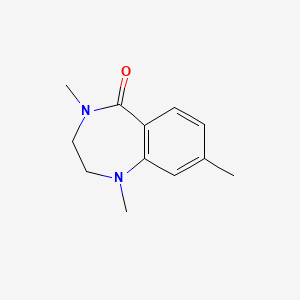

![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]phenol](/img/structure/B14242880.png)
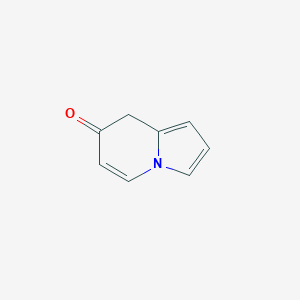
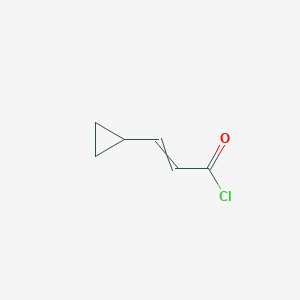
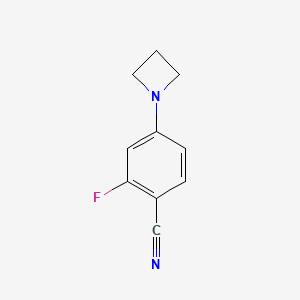
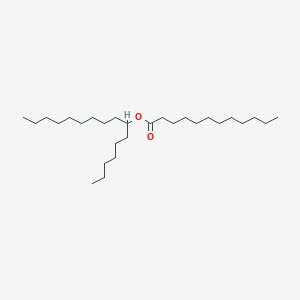
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)-](/img/structure/B14242908.png)
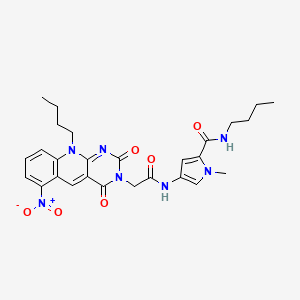
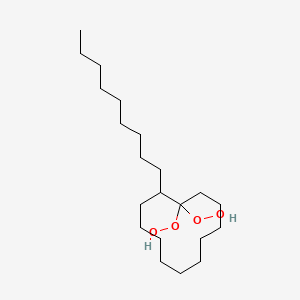
![Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]-](/img/structure/B14242920.png)
